molecular formula C12H11BrF3N3O3S2 B2878832 2-(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole CAS No. 1396751-63-5

2-(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Cat. No.: B2878832
CAS No.: 1396751-63-5
M. Wt: 446.26
InChI Key: JPUQDKYWHHLXAU-UHFFFAOYSA-N
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Description

2-(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a synthetic chemical compound featuring a 1,3,4-oxadiazole core, a scaffold renowned in medicinal chemistry for its versatile biological properties . This particular molecule integrates a 5-bromothiophene sulfonyl group and a piperidine moiety, suggesting potential for multi-target engagement in biochemical pathways. The 1,3,4-oxadiazole ring is a established pharmacophore in anticancer research, with studies showing that derivatives can act through mechanisms such as the inhibition of key enzymes like thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC), which are critical for cellular proliferation and survival . The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and membrane permeability. Researchers can leverage this compound as a key intermediate or lead structure in developing novel therapeutic agents, particularly in oncology-focused drug discovery programs . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[1-(5-bromothiophen-2-yl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrF3N3O3S2/c13-8-1-2-9(23-8)24(20,21)19-5-3-7(4-6-19)10-17-18-11(22-10)12(14,15)16/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUQDKYWHHLXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrF3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a complex organic molecule that belongs to the class of oxadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor , antimicrobial , and anti-inflammatory properties. The unique structural features of this compound contribute to its diverse pharmacological effects.

Structural Characteristics

The molecular formula for this compound is C15H16BrN3O4SC_{15}H_{16}BrN_3O_4S with a molecular weight of approximately 411.33 g/mol. The structure comprises a bromothiophene moiety linked to a sulfonyl group attached to a piperidine ring and an oxadiazole unit, which enhances its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer potential. For instance, compounds similar to the one have been shown to induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells. In vitro assays revealed that these compounds can inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .

CompoundCell LineIC50 Value (µM)Mechanism of Action
This compoundMCF-710.38Induces apoptosis via p53 activation
Similar Oxadiazole DerivativeU-9370.75Inhibits HDAC activity

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that oxadiazole derivatives possess broad-spectrum activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound exhibits notable anti-inflammatory effects. Research has shown that related sulfonamide derivatives can significantly reduce inflammation markers in vitro, with some compounds demonstrating IC50 values lower than standard anti-inflammatory drugs like diclofenac .

Case Studies

A recent investigation into the biological efficacy of oxadiazole derivatives highlighted the compound's ability to inhibit cancer cell growth and induce apoptosis through various pathways. In one study, derivatives were tested against a panel of cancer cell lines, revealing promising results in terms of cytotoxicity and mechanism-based action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Sulfonyl Groups

The substitution pattern on the sulfonyl group significantly impacts activity. For example:

  • 4-Nitrophenylsulfonyl derivatives (e.g., 5-[1-(4-nitrophenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazole-2-thiol): These compounds exhibit moderate antimicrobial activity, attributed to the electron-deficient nitro group enhancing electrophilic reactivity.
  • 4-Fluorophenylsulfonyl derivatives: These derivatives, such as those in , show enhanced antimicrobial potency due to fluorine’s electronegativity.

Substitution on the 1,3,4-Oxadiazole Ring

  • Trifluoromethyl vs. Thio/Methyl Groups : The trifluoromethyl group in the target compound increases electron-withdrawing effects and metabolic stability compared to thioether or methyl substituents (e.g., 5-substituted-1,3,4-oxadiazole-2-thiol derivatives in ). This modification may enhance resistance to enzymatic degradation .
  • Phenyl vs. Heteroaromatic Substituents: Compounds like 2-(4-methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole () replace the oxadiazole with a thiadiazole ring, reducing polarity and altering binding affinity.

Piperidine Modifications

  • 4-Methylpiperidine vs. Unsubstituted Piperidine : Derivatives with 4-methylpiperidine (e.g., in ) show reduced conformational flexibility compared to the target compound’s unsubstituted piperidine, which may allow better adaptation to binding pockets .
  • Sulfonyl Linker Positioning : The sulfonyl group in the target compound bridges the piperidine and bromothiophene moieties, whereas analogues like 2-(4-fluorophenyl)-4-(4-methoxyphenyl)-5-(piperidin-1-ylmethyl)thiazole () use a direct methylene linkage. The sulfonyl group enhances stability and introduces a hydrogen-bond acceptor .

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